molecular formula C12H16N4OS B11764978 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764978
M. Wt: 264.35 g/mol
InChI Key: CDKVTISHELSJGW-UHFFFAOYSA-N
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Description

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often involve the use of ethanol as a solvent and ultrasound irradiation to enhance the reaction rate and yield . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and pathways, leading to its diverse biological activities.

Biological Activity

4-Ethyl-5-(((4-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C12H16N4OS
  • Molecular Weight : 264.35 g/mol
  • CAS Number : 917747-36-5

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives, including this compound.

  • Cytotoxicity Testing : The compound was tested against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The MTT assay results indicated significant cytotoxic effects, with selectivity towards cancer cells compared to normal cells .
  • Mechanism of Action : The compound's mechanism includes inhibition of key enzymes involved in cancer proliferation. It has shown promising results in inhibiting aromatase activity, which is crucial in estrogen synthesis and is a target for breast cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : The synthesized triazole derivatives demonstrated significant antibacterial activity against several pathogenic bacteria. For instance, compounds derived from similar structures exhibited high efficacy against Gram-positive and Gram-negative bacteria .
  • Comparison with Standard Drugs : In comparative studies, the triazole derivatives showed comparable or superior activity against certain bacterial strains when juxtaposed with conventional antibiotics .

Anti-inflammatory and Analgesic Effects

Research has indicated that triazole derivatives can possess anti-inflammatory properties:

  • Inflammation Models : In various animal models of inflammation, compounds similar to this compound exhibited reduced inflammatory markers and pain relief .
  • Mechanistic Insights : The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsSignificant cytotoxicity against MDA-MB-231 cells; IC50 values below 50 µM .
Study 2Assess antimicrobial activityHigh efficacy against Staphylococcus aureus and E. coli; comparable to standard antibiotics .
Study 3Investigate anti-inflammatory propertiesReduced paw edema in rat models; decreased levels of TNF-alpha .

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

4-ethyl-3-[(4-methoxyanilino)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H16N4OS/c1-3-16-11(14-15-12(16)18)8-13-9-4-6-10(17-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H,15,18)

InChI Key

CDKVTISHELSJGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CNC2=CC=C(C=C2)OC

Origin of Product

United States

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